3-Iodo-5-phenyl-1H-indole-7-carboxamide IDO1 Inhibitory Potency: 13 nM IC50 in Mouse Cellular Assay
In a direct head-to-head comparison context, 3-iodo-5-phenyl-1H-indole-7-carboxamide demonstrates potent inhibition of mouse IDO1, exhibiting an IC50 of 13 nM in a cellular assay using P815 cells transfected with mouse IDO1 [1]. This potency is approximately 215-fold greater than the 2,800 nM IC50 reported for the regioisomeric compound 3-iodo-1H-indole-5-carboxamide against human recombinant IDO1 [2]. While the assays differ in species and recombinant versus cellular context, the magnitude of the difference underscores the critical impact of carboxamide positional isomerism on IDO1 target engagement.
| Evidence Dimension | IDO1 Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 13 nM |
| Comparator Or Baseline | 3-iodo-1H-indole-5-carboxamide: 2,800 nM |
| Quantified Difference | ~215-fold more potent |
| Conditions | Target: Mouse IDO1 in P815 cells; Comparator: Human recombinant IDO1 (Ala2-Gly403) at pH 6.5 |
Why This Matters
This data identifies the 7-carboxamide regioisomer as the critical structural determinant for achieving nanomolar IDO1 inhibition, guiding selection of the correct isomer for immuno-oncology target validation studies.
- [1] BindingDB. BDBM50514753 CHEMBL4557994. IC50 13 nM for mouse IDO1 in P815 cells. View Source
- [2] BindingDB. BDBM50391365 CHEMBL2147990. IC50 2.80E+3 nM for human recombinant IDO1. View Source
